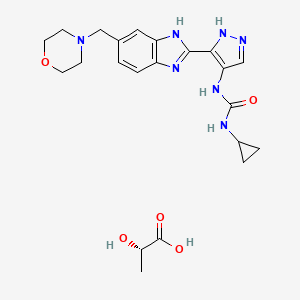
AZ1366
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ1366 is a potent tankyrase inhibitor that enhances irinotecan activity in tumors that exhibit elevated tankyrase and irinotecan resistance. Combination AZ1366 and irinotecan achieved greater anti-tumor effects compared to monotherapy. Activity was limited to CRC explants that displayed irinotecan resistance and increased protein levels of tankyrase and NuMA.
Scientific Research Applications
AZ1366 in Colorectal Cancer Treatment : A study found that AZ1366, when used as a single agent or in combination with irinotecan, demonstrated efficacy in colorectal cancer (CRC) explants, especially in cases exhibiting irinotecan resistance and elevated tankyrase and NuMA protein levels (Quackenbush et al., 2016).
Combination Therapy in Non-Small Cell Lung Cancer : Another study highlighted AZ1366's potential in treating non-small cell lung cancer (NSCLC). Used in combination with EGFR inhibitors, AZ1366 was found to synergistically suppress proliferation in multiple NSCLC lines and modulate the canonical Wnt pathway, suggesting its utility as a co-treatment strategy with EGFR inhibition in specific subsets of EGFR-driven NSCLC (Scarborough et al., 2016).
properties
CAS RN |
1645286-58-3 |
|---|---|
Molecular Formula |
C24H24N4O3 |
Molecular Weight |
416.481 |
IUPAC Name |
8-(hydroxymethyl)-2-(4-(6-((2-methoxyethyl)amino)-4-methylpyridin-3-yl)phenyl)quinazolin-4(3H)-one |
InChI |
InChI=1S/C24H24N4O3/c1-15-12-21(25-10-11-31-2)26-13-20(15)16-6-8-17(9-7-16)23-27-22-18(14-29)4-3-5-19(22)24(30)28-23/h3-9,12-13,29H,10-11,14H2,1-2H3,(H,25,26)(H,27,28,30) |
InChI Key |
PLGIKHVPQHSSON-UHFFFAOYSA-N |
SMILES |
O=C1NC(C2=CC=C(C3=C(C)C=C(NCCOC)N=C3)C=C2)=NC4=C(CO)C=CC=C41 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AZ1366; AZ-1366; AZ 1366; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid](/img/structure/B605638.png)
![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)
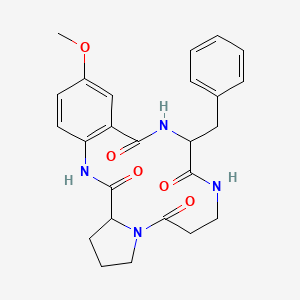
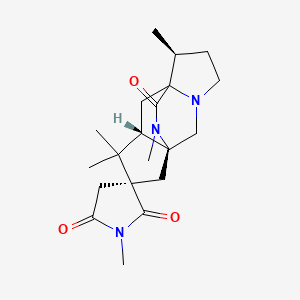

![1-(6-(4-fluorobenzyl)-5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)ethan-1-one](/img/structure/B605649.png)
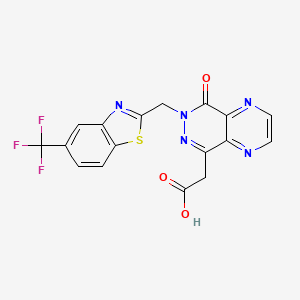
![2-(4-Oxo-3-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)methyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-yl)acetic acid](/img/structure/B605652.png)
![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)
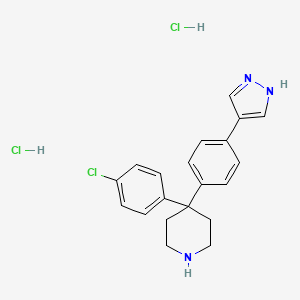
![3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine](/img/structure/B605656.png)
